Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide

CAS No.:

Cat. No.: VC16662850

Molecular Formula: C22H30O10

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O10 |

|---|---|

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D |

| Standard InChI Key | KXDPQGGKTQGLOW-WQYKZEANSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Introduction

Chemical Properties and Structural Characteristics

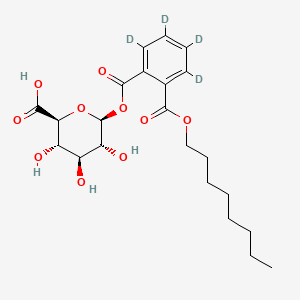

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide (C₂₂H₃₀O₁₀) has a molecular weight of 458.5 g/mol and features a deuterium-labeled aromatic ring coupled to a glucuronide group. The deuterium atoms at positions 2, 3, 4, and 5 on the phenyl ring improve isotopic tracing in metabolic studies, reducing background noise in mass spectrometric analyses . Its IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid, reflects its stereochemical complexity and functional groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀O₁₀ |

| Molecular Weight | 458.5 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |

| Canonical SMILES | CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

| PubChem CID | 162641179 |

The compound’s glucuronide moiety increases water solubility, facilitating renal excretion and making it a reliable urinary biomarker . Its stability under enzymatic hydrolysis conditions allows for accurate quantification in biological matrices .

Synthesis and Metabolic Pathways

The synthesis of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A9 and UGT2B7. The process begins with the hydrolysis of di-octyl phthalate (DOP) to monooctyl phthalate (MOP), followed by conjugation with glucuronic acid in hepatic cells . Deuterium labeling is introduced during the synthesis of the precursor phthalate to enhance detection specificity .

Key steps include:

-

Hydrolysis of DOP: Catalyzed by lipases in the gastrointestinal tract, yielding MOP.

-

Glucuronidation: UGT-mediated transfer of glucuronic acid to MOP’s hydroxyl group.

-

Deuterium Incorporation: Achieved via synthetic routes using deuterated benzene derivatives.

This pathway mirrors endogenous detoxification mechanisms, where glucuronidation reduces phthalate toxicity by increasing hydrophilicity .

Biological Significance and Toxicological Profile

Biomarker for Phthalate Exposure

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is a urinary biomarker for DOP exposure, with concentrations correlating with dietary and environmental phthalate intake . Epidemiological studies utilize its levels to assess associations between phthalate exposure and health outcomes, such as reduced testosterone levels and developmental anomalies .

Cytotoxic Effects

In vitro studies report dose-dependent cytotoxicity in hepatic and renal cell lines, with IC₅₀ values ranging from 50–100 μM. Mechanisms include:

-

Inhibition of Protein Synthesis: Disruption of ribosomal RNA processing.

-

Oxidative Stress: Generation of reactive oxygen species (ROS) via mitochondrial dysfunction.

-

Apoptosis Induction: Activation of caspase-3 and -9 pathways.

Analytical Detection Methods

The quantification of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide relies on HPLC/ESI-MS/MS due to its high sensitivity and specificity . The CDC’s NHANES protocols employ enzymatic deconjugation with β-glucuronidase, followed by solid-phase extraction (SPE) and isotope dilution .

Table 2: Analytical Parameters

| Parameter | Value |

|---|---|

| LOD | 0.1 ng/mL |

| LOQ | 0.3 ng/mL |

| Recovery Rate | 92–105% |

| Intra-day Precision | <10% RSD |

Deuterated internal standards (e.g., Monoethyl Phthalate-d4 O-beta-D-Glucuronide ) correct for matrix effects, ensuring accuracy in complex urine samples .

Comparison with Related Compounds

Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide differs from shorter-chain analogs (e.g., Monoethyl Phthalate-d4 O-beta-D-Glucuronide ) in several aspects:

Table 3: Structural and Functional Comparisons

| Property | Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide | Monoethyl Phthalate-d4 O-beta-D-Glucuronide |

|---|---|---|

| Molecular Weight | 458.5 g/mol | 374.33 g/mol |

| Alkyl Chain Length | C₈ | C₂ |

| Urinary Excretion Half-life | 12–24 hours | 6–8 hours |

| Cytotoxicity Threshold | 50 μM | 30 μM |

The longer alkyl chain in the octyl variant enhances lipid solubility, prolonging its retention in adipose tissues .

Regulatory and Research Implications

Current guidelines by the CDC and EPA emphasize monitoring phthalate metabolites, including Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide, to establish exposure thresholds . Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume